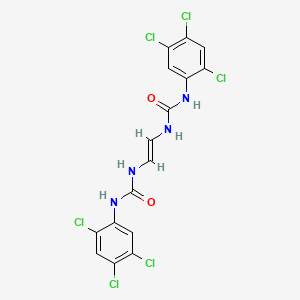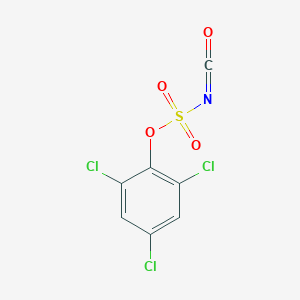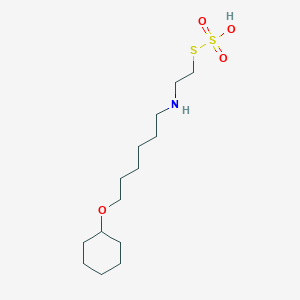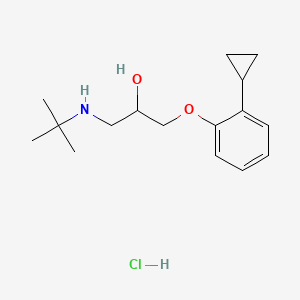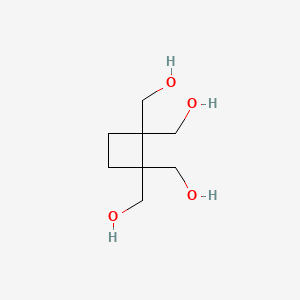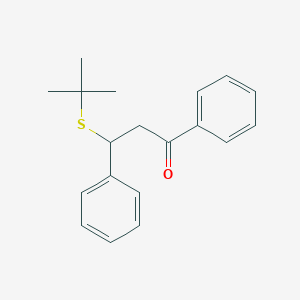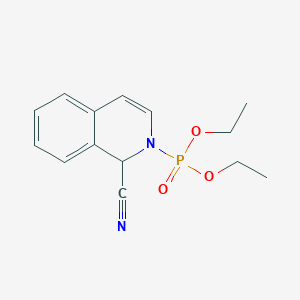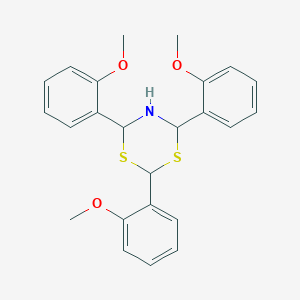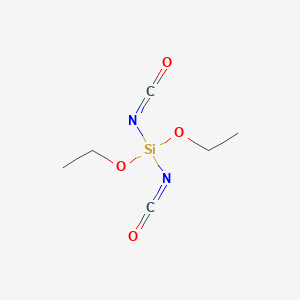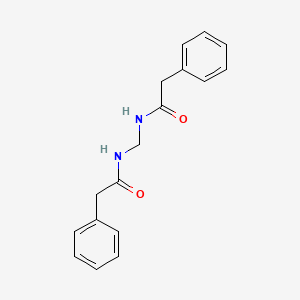
N,N'-Methylenebis(2-phenylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Methylenebis(2-phenylacetamide) is a chemical compound known for its unique structure and properties It is composed of two phenylacetamide groups linked by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-phenylacetamide) typically involves the reaction of phenylacetamide with formaldehyde under specific conditions. One common method is to react phenylacetamide with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(2-phenylacetamide) can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Methylenebis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylacetamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N,N’-Methylenebis(2-phenylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-Methylenebis(2-phenylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Methylenebis(acrylamide): Used as a cross-linking agent in polymer chemistry.
N,N’-Hexamethylene bis(acetamide): Known for its use in inducing cell differentiation.
N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenylacetamide):
Uniqueness
N,N’-Methylenebis(2-phenylacetamide) stands out due to its unique structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
21151-64-4 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-phenyl-N-[[(2-phenylacetyl)amino]methyl]acetamide |
InChI |
InChI=1S/C17H18N2O2/c20-16(11-14-7-3-1-4-8-14)18-13-19-17(21)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |
Clé InChI |
PHCLKGZIWZNYSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCNC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


